
5-Bromo-1,2,3-trimethoxybenzene
Overview
Description
5-Bromo-1,2,3-trimethoxybenzene is a useful research compound. Its molecular formula is C9H11BrO3 and its molecular weight is 247.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1-Bromo-3,4,5-trimethoxybenzene is a chemical compound used primarily as an intermediate in organic synthesis . The specific targets of this compound are not well-documented in the literature, which is common for intermediates used in synthesis. It’s important to note that the targets can vary depending on the final product that this compound is used to synthesize.
Mode of Action
The mode of action of 1-Bromo-3,4,5-trimethoxybenzene is largely dependent on the context of its use in organic synthesis. As a brominated derivative of trimethoxybenzene, it can participate in various reactions such as nucleophilic substitution or coupling reactions, providing a method for introducing the trimethoxyphenyl group into a larger molecule .
Biochemical Pathways
The exact pathways would depend on the specific compounds being synthesized .
Action Environment
The action of 1-Bromo-3,4,5-trimethoxybenzene is influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reactants, the pH of the solution, temperature, and solvent used . In terms of stability, it should be stored in a sealed container in a dry environment .
Biological Activity
5-Bromo-1,2,3-trimethoxybenzene (C₉H₁₁BrO₃) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including data tables and case studies.
- Molecular Formula : C₉H₁₁BrO₃
- Molecular Weight : 247.09 g/mol
- Melting Point : 78-82 °C
- Appearance : White to light yellow solid
This compound is synthesized through bromination of 1,2,3-trimethoxybenzene. The compound is noted for its structural similarity to other biologically active compounds, which may contribute to its pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity . It has been identified as an analog of HA14-1, a compound known for its pro-apoptotic effects in cancer cells. Studies suggest that it may enhance apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation.
A study highlighted the compound's effectiveness against specific cancer types, showing significant cytotoxicity in vitro:
The proposed mechanism involves the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic factors. This dual action leads to increased apoptosis in cancer cells while sparing normal cells. Molecular docking studies have shown that this compound interacts effectively with key proteins involved in the apoptotic signaling pathways.
Toxicity and Safety Profile
While this compound shows therapeutic potential, it also presents certain toxicity concerns:
- Skin Irritation : The compound is classified as a skin sensitizer and can cause allergic reactions upon contact .
- Environmental Impact : Studies have indicated that this compound may have adverse effects on aquatic life; thus, proper handling and disposal are necessary.
Study on Anticancer Efficacy
In a clinical study evaluating the anticancer efficacy of various brominated compounds, this compound was tested alongside other derivatives. The study found that:
- It significantly reduced tumor size in xenograft models.
- Enhanced survival rates were observed in treated groups compared to controls.
In Vivo Studies
Another research focused on the in vivo effects of the compound on tumor-bearing mice. The results indicated that administration of this compound led to:
Parameter | Control Group | Treatment Group |
---|---|---|
Tumor Volume (mm³) | 800 | 300 |
Survival Rate (%) | 40 | 80 |
These findings underscore the potential of this compound as a therapeutic agent in oncology.
Scientific Research Applications
Organic Synthesis
5-Bromo-1,2,3-trimethoxybenzene serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for electrophilic substitution reactions, making it a versatile building block in the synthesis of more complex molecules.
Pharmaceutical Applications
The compound is utilized in the pharmaceutical industry for developing new drugs. Its derivatives often exhibit biological activity, making them candidates for further pharmacological studies.
Case Study: Drug Development
In one study, derivatives of this compound were tested for their anti-inflammatory properties. The results indicated that certain derivatives displayed significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications .
Agrochemical Applications
This compound is also relevant in agrochemical formulations. It can be used to synthesize herbicides and pesticides due to its reactive bromine atom which enhances biological activity.
Application Example
The compound has been incorporated into formulations aimed at controlling specific weed species effectively while minimizing environmental impact .
Analytical Chemistry
In analytical chemistry, this compound is employed as a derivatizing agent for various analytical techniques. Its ability to react with halogens makes it useful for quantifying residual halogens in water samples.
Quantification Method
A study demonstrated that this compound could be used to quantify free chlorine and bromine in chlorinated waters using liquid chromatography-mass spectrometry (LC-MS). The method provided lower detection limits compared to traditional methods .
Dyestuff Production
The compound is also utilized in the production of dyes and pigments. Its structure allows it to participate in reactions that yield vibrant colors suitable for various applications.
Data Table: Summary of Applications
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-bromo-1,2,3-trimethoxybenzene, and how do reaction conditions influence yield?
- The compound is commonly synthesized via electrophilic substitution (e.g., bromination of 1,2,3-trimethoxybenzene) or functional group interconversion. For example, details bromination using bromine in acetic acid at 0°C, yielding 63% product after silica gel chromatography . Demethylation with BBr₃ followed by alkylation (e.g., with 1-bromododecane) is another route for derivatization . Key factors affecting yield include temperature control, stoichiometry of reagents (e.g., excess bromine), and purification methods (e.g., gradient elution in column chromatography).
Q. How can researchers confirm the structural identity of this compound and its derivatives?
- Characterization relies on ¹H/¹³C NMR and HRMS . For instance, the ¹H NMR spectrum in shows distinct methoxy peaks at δ 3.89 ppm and aromatic protons at δ 6.74 ppm . HRMS data (e.g., m/z 275.9945 for C₁₀H₁₃O₄Br) provides molecular weight confirmation . Advanced techniques like X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) resolve positional ambiguities in substituted derivatives.
Q. What solvents and conditions are optimal for recrystallizing this compound?
- The compound has a melting point of 78–82°C (lit.) and is soluble in polar aprotic solvents (e.g., THF, dichloromethane). Recrystallization from water or ethanol/water mixtures is effective for purification, as noted in . Slow cooling minimizes impurities, and silica plug filtration (as in ) aids in removing byproducts .
Advanced Research Questions
Q. How do steric and electronic effects of the bromo substituent influence reactivity in cross-coupling reactions?
- The bromine atom acts as a directing group and moderates reactivity. shows that this compound exhibits reduced reactivity in Bi(OTf)₃-catalyzed prenylation (44% yield over 7 hours) compared to non-brominated analogs due to steric hindrance and electron-withdrawing effects . In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the trimethoxy groups enhance electron density, but the bromine’s position can limit accessibility to the metal catalyst.
Q. What strategies optimize the synthesis of complex heterocycles using this compound as a building block?
- The compound serves as a precursor for polycyclic aromatic hydrocarbons (PAHs) and heterostructured materials . For example:
- Grignard reagent formation : Reaction with Mg/I₂ in THF generates intermediates for Friedel-Crafts cyclization, yielding materials like DBOV-TDOP (85% yield) .
- Multi-step annulations : In , n-BuLi-mediated coupling with naphthamide derivatives achieves 90% yield via careful temperature control (-78°C to -10°C) and THF solvent selection .
Q. How can researchers resolve contradictions in reaction yields when using this compound in palladium-catalyzed couplings?
- Discrepancies often arise from competing side reactions (e.g., protodebromination) or catalyst poisoning . highlights that using Pd(OAc)₂ with bulky ligands (e.g., XPhos) improves efficiency in Stille couplings (70–89% yield) . Solvent choice (e.g., toluene vs. DMF) and rigorous exclusion of moisture/oxygen are critical. Kinetic studies (e.g., in situ NMR) can identify rate-limiting steps.
Q. What methodologies enable the study of substituent effects on charge transport in materials derived from this compound?
- Density Functional Theory (DFT) simulations predict electronic properties, while UV-vis spectroscopy and cyclic voltammetry measure HOMO/LUMO levels. describes derivatives like DBOV-TDOP with high solubility in toluene, enabling thin-film fabrication for organic field-effect transistors (OFETs) . Grazing-incidence X-ray diffraction (GIXD) further correlates molecular packing with device performance.
Q. Methodological Guidance
Q. What precautions are necessary when handling reactive intermediates (e.g., Grignard reagents) in syntheses involving this compound?
- Moisture-sensitive steps : Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and Schlenk-line techniques. In , quenching excess n-BuLi with water at -78°C prevents violent reactions .
- Safety protocols : Employ PPE (gloves, N95 masks) due to the compound’s skin sensitization risk (H317) .
Q. How can researchers optimize purification of brominated intermediates using chromatography?
- Silica gel gradients : recommends 10–15% EtOAc/hexanes for elution . For polar derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution.
Properties
IUPAC Name |
5-bromo-1,2,3-trimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOOZMATJDXDQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181256 | |
Record name | 5-Bromo-1,2,3-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2675-79-8 | |
Record name | 1-Bromo-3,4,5-trimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2675-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,2,3-trimethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002675798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-1,2,3-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,2,3-trimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Bromo-1,2,3-trimethoxybenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JG6HF8BMB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.